1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Organic Electronics n-Type Semiconductors Electron Acceptors

1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS 1835670-60-4) is a heterocyclic small molecule belonging to the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide class, characterized by a benzene ring fused to a cyclic sulfamide. With a molecular formula of C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol, this scaffold is recognized for its strong electron-accepting properties, making it a versatile building block in medicinal chemistry, agrochemical discovery, and organic electronics.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24
CAS No. 1835670-60-4
Cat. No. B3048850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
CAS1835670-60-4
Molecular FormulaC8H10N2O2S
Molecular Weight198.24
Structural Identifiers
SMILESCCN1C2=CC=CC=C2NS1(=O)=O
InChIInChI=1S/C8H10N2O2S/c1-2-10-8-6-4-3-5-7(8)9-13(10,11)12/h3-6,9H,2H2,1H3
InChIKeyADAYVPNTCLDKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS 1835670-60-4): Sourcing & Structural Overview


1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS 1835670-60-4) is a heterocyclic small molecule belonging to the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide class, characterized by a benzene ring fused to a cyclic sulfamide . With a molecular formula of C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol, this scaffold is recognized for its strong electron-accepting properties, making it a versatile building block in medicinal chemistry, agrochemical discovery, and organic electronics [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% for research use .

Why 1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione Cannot Be Casually Replaced by Other Benzothiadiazole Dioxides


While the 2,1,3-benzothiadiazole 2,2-dioxide scaffold is shared across multiple research compounds, subtle variations in the N1-substituent profoundly impact biological target engagement, physicochemical properties, and electronic behavior. The class has yielded modulators of diverse targets—RORC, STAT3, and the norepinephrine transporter (NET)—with activities spanning from low nanomolar to high micromolar ranges, depending entirely on the specific substitution pattern [1][2][3]. The 1-ethyl substitution on the target compound provides a distinct balance of lipophilicity, steric bulk, and electronic character that differentiates it from the 1-methyl, 1-H, or more elaborate N1-aryl/heteroarylalkyl analogs. Blindly substituting one benzothiadiazole dioxide for another without verifying the specific functional data risks selecting a compound with entirely the wrong target profile, potency range, or material property for the intended application.

Quantitative Differentiation Evidence for 1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione


Electron-Accepting Capacity: Thiadiazole Dioxide Core Reduction Potential vs. Non-Oxidized Analogs

The benzothiadiazole 2,2-dioxide core, shared by the target compound, exhibits a reduction potential of -0.7 V vs ferrocene/ferrocenium, a value that positions it as a viable electron-accepting building block for n-type organic materials [1]. The non-oxidized benzothiadiazole core (lacking the 2,2-dioxide) has a significantly less favorable reduction potential for n-type applications; the dioxide functionalization is essential for achieving this electron-deficient character [1].

Organic Electronics n-Type Semiconductors Electron Acceptors

STAT3 Inhibitory Activity: Benzothiadiazole Dioxide Class Benchmark vs. N1-Substitution Impact

Within the benzothiadiazole 2,2-dioxide class, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide (compound 1) demonstrated direct STAT3 inhibition with an IC₅₀ of 15.8 ± 0.6 µM in an AlphaScreen-based assay, and was shown to interact with cysteine residues around the SH2 domain [1]. The target compound (1-ethyl, no 5,6-dimethyl) is structurally distinct at the N1- and aryl positions; based on established SAR within the class, both the N1-substituent and aryl ring substitution critically modulate STAT3 binding [1].

STAT3 Inhibition Anticancer Protein-Protein Interactions

RORC Inverse Agonist Activity: SAR-Guided Potency Gradients Within the Benzothiadiazole Dioxide Series

In a comprehensive SAR study, benzothiadiazole dioxide analogs were optimized from an early lead (compound 14: RORC inhibition IC₅₀ = 5.7 µM in a cell-based reporter gene assay; binding Kd = 1.6 µM by fluorescence polarization) to compound 19, which achieved an IC₅₀ of 440 nM in a human PBMC assay [1]. These improvements were driven by systematic modification of the benzothiadiazole dioxide core substituents, with N1-substitution being a key vector for modulating potency [1].

RORC Inverse Agonists Nuclear Receptors Autoimmune Disease

Norepinephrine Transporter (NET) Selectivity: Benchmark from a Structurally Related N1-Substituted Analog

A structurally related series—1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides—yielded compound 10b (WYE-114152) with hNET IC₅₀ = 15 nM, and >430-fold selectivity over hSERT and >548-fold over hDAT [1]. The N1-substituent in this series is substantially larger and more polar than the ethyl group of the target compound, yet the core benzothiadiazole dioxide remains the pharmacophore anchor [1].

Norepinephrine Transporter Selective NET Inhibitors Neuropathic Pain

Physicochemical Properties: Predicted LogP and Solubility Differentiation Among N1-Alkyl Benzothiadiazole Dioxides

The N1-ethyl substituent on the target compound (MW 198.24 g/mol) confers a calculated LogP intermediate between the N1-methyl analog (MW 184.21 g/mol) and larger N1-alkyl/aryl analogs . Within the RORC inverse agonist program, reduction in lipophilicity was explicitly identified as a strategy to improve solubility, plasma-protein binding, and permeability of tertiary sulfonamide analogs [1]. The 1-ethyl group thus occupies a designed lipophilicity window that balances target engagement with favorable physicochemical properties.

Physicochemical Properties LogP Drug-Likeness

Versatile Scaffold Availability: Commercial Supply and Purity for Downstream Derivatization

The target compound is commercially stocked by multiple vendors at ≥95% purity, with the IUPAC name 3-ethyl-1H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide confirming the N1-ethyl substitution . In contrast, the 1-methyl analog (CAS 443987-59-5) is also commercially available , but the 1-ethyl provides a distinct steric and electronic profile for SAR exploration. The unsubstituted parent (1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, CAS 1615-06-1) is also commercially accessible but lacks the N1-alkyl vector entirely .

Medicinal Chemistry Scaffold Derivatization Chemical Procurement

Best-Fit Application Scenarios for 1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione Based on Quantitative Evidence


Medicinal Chemistry SAR Probe for N1-Alkyl Benzothiadiazole Dioxide Series

The 1-ethyl substitution offers a defined, intermediate lipophilicity starting point for SAR exploration of targets such as RORC, STAT3, or NET, where N1-substitution is a critical efficacy determinant [1]. The compound's ≥95% commercial purity and availability alongside the 1-methyl and 1-H analogs enables systematic potency and selectivity mapping as a function of N1-alkyl chain length .

Organic Electronics Building Block Validation

The thiadiazole dioxide core shared by this compound exhibits a reduction potential of −0.7 V vs Fc/Fc⁺, confirming its viability as an n-type semiconductor building block [1]. The 1-ethyl derivative can serve as a solution-processable small-molecule precursor for evaluating electron-transport properties in organic field-effect transistors (OFETs) or as an acceptor unit in donor–acceptor copolymers.

Negative Control or Inactive Comparator for Advanced Leads

Given that high-potency benzothiadiazole dioxide leads (e.g., WYE-114152 with hNET IC₅₀ = 15 nM) carry elaborate N1-substituents [1], the 1-ethyl analog—lacking these potency-conferring groups—may serve as a structurally matched but less active comparator compound for target engagement and selectivity profiling assays.

Quote Request

Request a Quote for 1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.